(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

LPAR1 antagonist pulmonary fibrosis GPCR

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone (CAS 1795470-76-6) is a synthetic heterocyclic molecule comprising a 1,2,3-triazole ring N-linked to a pyrrolidine, which is further connected via a carbonyl bridge to a 2-bromo-5-methoxyphenyl moiety. Its molecular formula is C₁₄H₁₅BrN₄O₂ with a molecular weight of 351.20 g/mol.

Molecular Formula C14H15BrN4O2
Molecular Weight 351.204
CAS No. 1795470-76-6
Cat. No. B2400031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
CAS1795470-76-6
Molecular FormulaC14H15BrN4O2
Molecular Weight351.204
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(8-11)14(20)18-6-4-10(9-18)19-7-5-16-17-19/h2-3,5,7-8,10H,4,6,9H2,1H3
InChIKeyLDJRKTLZDSGJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone – Structural Identity and Pharmacological Anchor for Procurement Decisions


The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone (CAS 1795470-76-6) is a synthetic heterocyclic molecule comprising a 1,2,3-triazole ring N-linked to a pyrrolidine, which is further connected via a carbonyl bridge to a 2-bromo-5-methoxyphenyl moiety. Its molecular formula is C₁₄H₁₅BrN₄O₂ with a molecular weight of 351.20 g/mol [1]. This scaffold is explicitly claimed in patent literature as part of the N-alkyltriazole class of lysophosphatidic acid receptor (LPAR) antagonists, establishing a disease-relevant pharmacological rationale for its procurement [2]. The compound is commercially available from multiple vendors in purities ≥90%, making it accessible for routine screening and medicinal chemistry campaigns .

Why Generic 1,2,3-Triazole-Pyrrolidine Analogs Cannot Substitute for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone


Within the 1,2,3-triazole-pyrrolidine chemotype, minor structural modifications produce large shifts in target engagement, selectivity, and physicochemical properties. The presence of the 2-bromo-5-methoxyphenyl carbonyl group in this compound distinguishes it from simple β-pyrrolidino-1,2,3-triazole derivatives that exhibit β-adrenergic receptor inhibition [1]. Furthermore, the unsubstituted 1H-1,2,3-triazole at the pyrrolidine 3-position contrasts with 4-phenyltriazole analogs (e.g., CAS 2034558-09-1), where the added aromatic bulk alters LPAR binding conformation . These differences mean that substituting an analog without verifying the specific substitution pattern can lead to loss of the LPAR antagonism activity documented for this scaffold in patent disclosures, rendering structure–activity relationship (SAR) studies unreliable and procurement decisions scientifically unsound.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone – Quantitative Differentiation Evidence vs. Closest Analogs


LPAR Antagonist Pharmacophore: Patent-Validated Mechanism vs. Non-LPAR Triazole Analogs

The compound falls within the generic Markush structure of Formula (I) in US 9,321,738 B2, which claims N-alkyltriazole compounds as LPAR antagonists for treating inflammatory and fibrotic diseases [1]. The patent explicitly describes that compounds of this class antagonize lysophosphatidic acid (LPA) signaling at LPAR1, a mechanism validated in bleomycin-induced lung fibrosis models where LPAR1 knockout mice were protected [2]. In contrast, structurally related β-pyrrolidino-1,2,3-triazole derivatives (e.g., compounds 5a–5j from Easwaramoorthi et al.) operate through β-adrenergic receptor inhibition with anticancer IC₅₀ values of 58–72 µM against A549 cells, not through LPAR antagonism [3]. The target compound thus occupies a distinct pharmacological niche.

LPAR1 antagonist pulmonary fibrosis GPCR

Triazole Substitution Pattern: Unsubstituted 1H-1,2,3-Triazole vs. 4-Phenyltriazole Analog

The target compound bears an unsubstituted 1H-1,2,3-triazole at the pyrrolidine 3-position. The closest commercially available analog, (2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034558-09-1), introduces a 4-phenyl substituent on the triazole ring, increasing the molecular weight from 351.20 to 427.30 g/mol and adding significant steric bulk at a position critical for receptor interactions . In the LPAR patent series, the triazole N-1 substituent is a key determinant of receptor subtype selectivity and potency; the unsubstituted variant represents the minimal pharmacophore, while aryl-substituted analogs may shift selectivity toward other GPCRs or alter pharmacokinetic properties [1]. This structural difference precludes direct substitution in SAR campaigns.

SAR LPAR binding steric effects

Bromo-Methoxyphenyl Carbonyl vs. Non-Halogenated Benzoyl Pyrrolidine Analogs: Impact on Reactivity and Binding

The 2-bromo-5-methoxyphenyl carbonyl group provides a dual functional handle: the bromine atom enables further cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.) for library synthesis, while the methoxy group modulates electron density on the aromatic ring [1]. In contrast, non-halogenated analogs such as 1-(2-methoxybenzoyl)pyrrolidine derivatives lack the bromine handle, limiting their utility as synthetic intermediates. The QSAR toxicity study of related 2-bromo-5-methoxyphenyl-1,2,4-triazole-3-thiols demonstrated that the methoxy group contributes to improved safety profiles (higher predicted LD₅₀) compared to non-methoxylated analogs [2]. While the target compound is a 1,2,3-triazole, the 2-bromo-5-methoxyphenyl fragment's contribution to both reactivity and predicted ADMET properties is structurally conserved across triazole regioisomers.

halogen bonding medicinal chemistry building block

Commercial Availability and Purity: Benchmarking Against Analog Suppliers

The target compound is offered by Life Chemicals (catalog F6471-5106) at 90%+ purity in quantities from 10 µmol to 25 mg, with transparent pricing ($103.50 for 5 mg or 10 µmol) [1]. In comparison, the 4-phenyltriazole analog CAS 2034558-09-1 is listed by EvitaChem (catalog EVT-2848874) but without publicly disclosed pricing or purity certificates . The unsubstituted triazole variant thus offers superior procurement transparency, which is critical for budget planning and assay reproducibility. Additionally, the compound is stocked by multiple independent suppliers, reducing single-vendor dependency risk .

procurement compound sourcing purity comparison

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone – Evidence-Backed Research and Industrial Application Scenarios


LPAR1-Focused Fibrosis and Inflammation Drug Discovery

Procure this compound as a core scaffold for LPAR1 antagonist hit-finding and lead optimization programs targeting pulmonary fibrosis, renal fibrosis, or systemic sclerosis. The patent linkage to US 9,321,738 B2 provides a validated pharmacophore rationale, and the unsubstituted triazole allows for systematic SAR exploration at the N-1 position [1]. Use in LPAR1 binding and functional assays (e.g., LPA-induced fibroblast proliferation) to establish baseline activity prior to derivatization.

Diversifiable Building Block for Kinase Inhibitor Libraries

Leverage the 2-bromo substituent as a synthetic handle for parallel library synthesis via Suzuki–Miyaura or Buchwald–Hartwig cross-coupling to generate diverse biaryl analogs [2]. The compound's commercial availability from Life Chemicals in quantities up to 25 mg supports initial library production, while the 90%+ purity ensures consistent reaction yields across library members.

Selectivity Profiling Against β-Adrenergic vs. LPAR Targets

Use this compound alongside β-pyrrolidino-1,2,3-triazole controls (e.g., compounds from Easwaramoorthi et al., 2019) in dual-target counter-screens to establish target engagement selectivity [3]. The mechanistic distinction between LPAR antagonism (this compound) and β-adrenergic inhibition (comparator class) enables clean interpretation of phenotypic assay results and reduces false-positive triaging.

In Silico Toxicity-Guided Hit Prioritization

Incorporate this compound into QSAR-based toxicity prediction workflows, using the published Skoryi & Shcherbyna (2024) model for 2-bromo-5-methoxyphenyl-1,2,4-triazoles as a structurally analogous reference [4]. The methoxy group's association with higher predicted LD₅₀ values supports early prioritization of this chemotype over non-methoxylated alternatives, potentially reducing in vivo toxicology attrition.

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.